
Tert-butil (1-(3-bromofenil)etil)(metil)carbamato
Descripción general
Descripción
Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is a chemical compound with the CAS Number: 375853-98-8 . It has a molecular weight of 300.2 and its IUPAC name is tert-butyl 1-(3-bromophenyl)ethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Síntesis orgánica
“Tert-butil (1-(3-bromofenil)etil)(metil)carbamato” se utiliza en la síntesis orgánica . Es un compuesto con un peso molecular de 300.2 y una fórmula molecular C13H18BrNO2 . Se utiliza en la síntesis de diversos compuestos orgánicos debido a su reactividad.
Reacción de acoplamiento cruzado de Suzuki
Este compuesto se puede utilizar en la reacción de acoplamiento cruzado de Suzuki . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para sintetizar enlaces carbono-carbono. En un ejemplo específico, “Tert-butil bis(4′-(hexiloxi)-[1,1′-bifenil]-4-il)carbamato” se sintetizó mediante la hidrólisis de su derivado de carbamato de tert-butilo .
Síntesis de derivados de triarilamina
Los derivados de triarilamina son de gran interés para la producción de materiales fotovoltaicos orgánicos . “this compound” se puede utilizar en la síntesis de estos derivados .
Producción de células solares orgánicas (OSCs)
El compuesto se puede utilizar en la síntesis de bloques donantes para la producción de nuevos materiales fotovoltaicos, como las células solares orgánicas (OSCs) . Estos materiales se utilizan en la conversión de energía luminosa en energía eléctrica .
Producción de diodos emisores de luz orgánica (OLED)
De manera similar a las OSCs, “this compound” también se puede utilizar en la producción de diodos emisores de luz orgánica (OLED) . Los OLED se utilizan en tecnologías de visualización e iluminación .
Producción de transistores de efecto de campo orgánico (OFET)
Los OFET se utilizan en varios dispositivos electrónicos. El compuesto se puede utilizar en la síntesis de materiales para OFET .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Mecanismo De Acción
Mode of Action
The mode of action of Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate involves several steps. The compound may undergo reactions at the benzylic position . In the initiating step, a bromo atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand these influences.
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-7-6-8-12(15)9-11)16(5)13(17)18-14(2,3)4/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPPCMHQBLTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



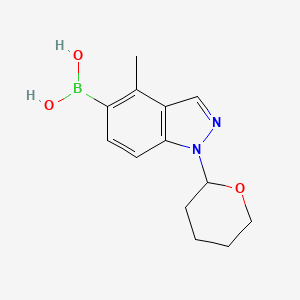
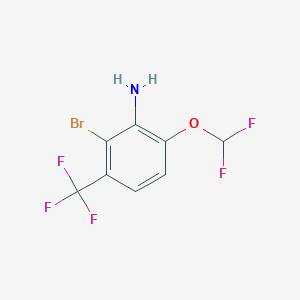
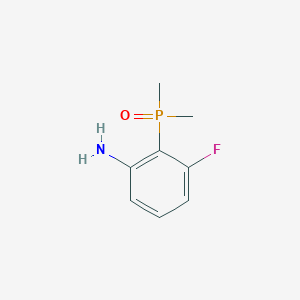
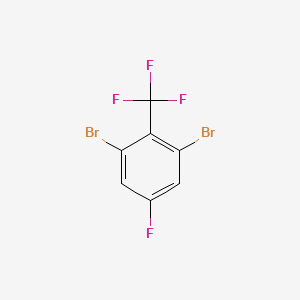
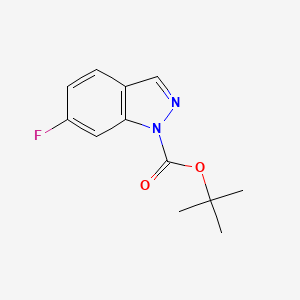

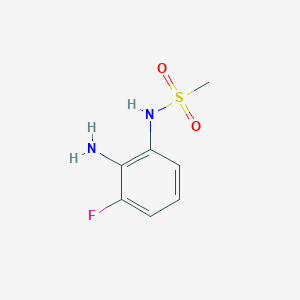
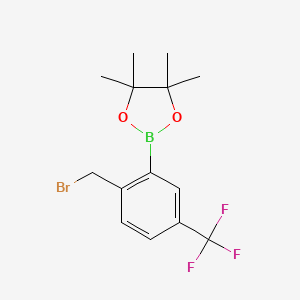
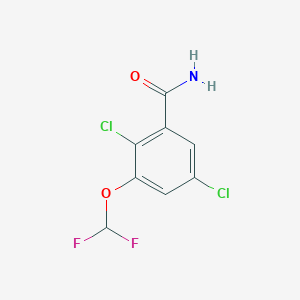
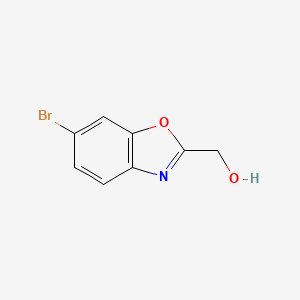

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)